molecular formula C16H15N3OS2 B2854050 N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 939691-09-5

N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2854050
CAS RN: 939691-09-5
M. Wt: 329.44
InChI Key: QESBCUYSGWPEJN-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide” is a chemical compound that likely contains a benzothiazole moiety. Benzothiazole is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide group might participate in hydrolysis reactions, while the benzothiazole moiety might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can influence the compound’s behavior in biological systems and its suitability for use as a drug .

Safety And Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. These studies might involve assessing the compound’s effects on cell cultures and animal models .

Future Directions

Future research on this compound might involve further elucidating its biological activity, optimizing its synthesis process, and evaluating its potential as a therapeutic agent . Additionally, studies might be conducted to improve its physicochemical properties, such as solubility and stability, to enhance its drug-like properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-3-19(15(20)11-7-6-10-17-14(11)21-2)16-18-12-8-4-5-9-13(12)22-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBCUYSGWPEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide

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